molecular formula C13H20ClNO3 B2432308 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride CAS No. 1052516-74-1

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Cat. No. B2432308
CAS RN: 1052516-74-1
M. Wt: 273.76
InChI Key: OHJWLPUSJAAASW-UHFFFAOYSA-N
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Description

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

As mentioned earlier, CPP-115 inhibits 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride transaminase, leading to increased levels of this compound in the brain. This compound is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability and maintaining the balance between excitation and inhibition in the brain. By enhancing 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochlorideergic neurotransmission, CPP-115 can reduce neuronal hyperexcitability and improve the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, leading to enhanced 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochlorideergic neurotransmission. This can result in reduced neuronal hyperexcitability, improved synaptic plasticity, and enhanced cognitive function. CPP-115 has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential in various neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 for lab experiments is its high potency and selectivity for 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride transaminase. This allows for precise modulation of 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochlorideergic neurotransmission without affecting other neurotransmitter systems. However, CPP-115 can be difficult to synthesize and is relatively expensive compared to other 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochlorideergic drugs. In addition, the effects of CPP-115 on 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochlorideergic neurotransmission can be influenced by factors such as age, sex, and genetic variability, which may complicate its use in lab experiments.

Future Directions

There are several potential future directions for research on CPP-115. One area of interest is the development of more efficient and cost-effective synthesis methods for CPP-115 and related compounds. Another direction is the evaluation of CPP-115 in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of CPP-115 and their potential therapeutic applications.

Synthesis Methods

CPP-115 is synthesized through a multi-step process starting from furan-2-carboxylic acid. The first step involves the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The protected molecule is then subjected to a series of reactions, including a Grignard reaction, a reductive amination, and a deprotection step, to yield the final product, CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, CPP-115 has shown promising results in reducing seizure activity and anxiety-like behavior in animal models. Clinical trials are currently underway to evaluate the safety and efficacy of CPP-115 in humans.

properties

IUPAC Name

5-propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-2-5-11-10(8-12(17-11)13(15)16)9-14-6-3-4-7-14;/h8H,2-7,9H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJWLPUSJAAASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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